Regioisomeric Differentiation: Superior Acidity and Distinct LogD of 2-Methoxy-5-(trifluoromethyl)phenylboronic Acid
The 2,5-substitution pattern of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid yields a calculated pKa of 8.32 and a LogD (pH 7.4) of 2.22 [1]. This is chemically distinct from the 2-methoxy-4-(trifluoromethyl)phenylboronic acid (CAS 312936-89-3) or the 2-methoxy-6-(trifluoromethyl)phenylboronic acid (CAS 1256355-32-6) isomers. For broader context, unsubstituted phenylboronic acid has a pKa of 8.86, while a trifluoromethoxy derivative in the ortho position (2-OCF3) is less acidic than its methoxy analog due to differing hydrogen bonding [2][3]. The target compound's pKa is lowered by the electron-withdrawing CF3 group but moderated by the ortho-methoxy group's hydrogen bonding potential, creating a unique acidity profile.
| Evidence Dimension | Acidity (pKa) and Lipophilicity (LogD) |
|---|---|
| Target Compound Data | pKa = 8.32; LogD (pH 7.4) = 2.22 [1] |
| Comparator Or Baseline | Phenylboronic acid: pKa = 8.86 [2]; 2-(trifluoromethoxy)phenylboronic acid (2-OCF3): less acidic than its methoxy analog due to weaker intramolecular H-bonding [3] |
| Quantified Difference | Target pKa is 0.54 units lower than unsubstituted phenylboronic acid. |
| Conditions | Calculated values (JChem) and experimental potentiometric/spectrophotometric titrations in aqueous solution [1][2][3] |
Why This Matters
A lower pKa than unsubstituted phenylboronic acid indicates enhanced reactivity in basic aqueous coupling conditions, while the defined LogD value is critical for predicting extractive work-up and purification behavior, directly impacting process efficiency and cost.
- [1] ChemBase. [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid - ChemBase Number: 32753. View Source
- [2] Gozdalik, J.T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. View Source
- [3] Gozdalik, J.T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. (Abstract indicates intramolecular H-bonding is weaker in OCF3 analog). View Source
